3-(6-Bromopyridin-3-yl)propan-1-ol
Overview
Description
The compound "3-(6-Bromopyridin-3-yl)propan-1-ol" is not directly mentioned in the provided papers, but related bromopyridine compounds have been synthesized and characterized, which can offer insights into the chemical behavior and properties that might be expected for the compound . Bromopyridines are a class of compounds that are often used in pharmaceuticals and as intermediates in organic synthesis due to their reactivity and ability to participate in various chemical reactions.
Synthesis Analysis
The synthesis of bromopyridine derivatives typically involves halogenation reactions, nucleophilic substitutions, or condensation reactions. For instance, the synthesis of 6-bromo-2-(furan-2-yl)-3-(prop-2-ynyl)-3H-imidazo[4,5-b]pyridine involved investigating the molecular geometry and intermolecular interactions in the solid state . Similarly, the Schiff-base compound 6-[(5-Bromopyridin-2-yl)iminomethyl]phenol was synthesized and characterized by various spectroscopic methods and X-ray single crystal diffraction . These studies suggest that the synthesis of "3-(6-Bromopyridin-3-yl)propan-1-ol" would likely involve careful selection of starting materials and reaction conditions to introduce the bromine atom and the propan-1-ol moiety to the pyridine ring.
Molecular Structure Analysis
The molecular structure of bromopyridine derivatives is often characterized by X-ray crystallography, which provides detailed information about the geometry of the molecule in the solid state. For example, the crystal structure of the compound mentioned in paper is stabilized by π-π interactions and intermolecular hydrogen bonding . The Schiff-base compound from paper displays a trans configuration about the C=N double bond, which is a common feature in such compounds . These findings suggest that "3-(6-Bromopyridin-3-yl)propan-1-ol" would also exhibit specific geometric features and intermolecular interactions that could be elucidated through similar structural analysis techniques.
Chemical Reactions Analysis
Bromopyridines are reactive intermediates that can undergo various chemical reactions, including nucleophilic substitution, coupling reactions, and the formation of coordination complexes. The papers provided do not detail specific reactions for "3-(6-Bromopyridin-3-yl)propan-1-ol," but they do describe reactions for similar compounds. For instance, the tosylation of a related compound was performed to introduce a tosylate group . Another compound was prepared using nucleophilic substitution and diazotization-sandmeyer reaction . These reactions highlight the versatility of bromopyridine derivatives in synthetic chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of bromopyridine derivatives can be inferred from their molecular structure and the nature of their substituents. The crystal packing, hydrogen bonding, and π-π interactions contribute to the stability and solubility of these compounds . The density and crystallographic parameters provided in the papers offer a glimpse into the solid-state properties of these compounds. The Schiff-base compound's intra- and inter-molecular hydrogen bonds suggest potential solubility in polar solvents . The antibacterial activities of a related compound indicate potential biological applications .
Scientific Research Applications
Chemical Modifications to Enhance Safety and Efficacy
A study by Palmer et al. (2012) investigated the structural modifications of compounds containing 3-methoxy-2-aminopyridine to mitigate safety risks such as mutagenic potential and drug-drug interaction. This research is relevant for enhancing the safety profile of related compounds like 3-(6-Bromopyridin-3-yl)propan-1-ol (Palmer et al., 2012).
Antifungal Properties
Lima-Neto et al. (2012) synthesized derivatives of 1,2,3-Triazoles, which included compounds similar to 3-(6-Bromopyridin-3-yl)propan-1-ol, and evaluated their antifungal activities. Their findings could indicate potential antifungal applications for similar compounds (Lima-Neto et al., 2012).
Neurogenesis Induction
Research by Shin et al. (2015) on derivatives of P7C3, which includes compounds like 3-(6-Bromopyridin-3-yl)propan-1-ol, demonstrated an ability to induce neurogenesis in neural stem cells. This suggests potential applications in neural regeneration and treatment of neurological disorders (Shin et al., 2015).
Catalytic Applications
Han (2010) researched the catalytic coupling of 3-bromopyridine, a compound structurally related to 3-(6-Bromopyridin-3-yl)propan-1-ol, demonstrating potential applications in catalysis and synthesis of complex molecules (Han, 2010).
Photocatalytic CO2 Reduction
A study by Gholamkhass et al. (2005) on supramolecular metal complexes, involving derivatives of 3-(6-Bromopyridin-3-yl)propan-1-ol, explored their applications in photocatalytic CO2 reduction. This research is significant for environmental applications, particularly in carbon capture and reduction strategies (Gholamkhass et al., 2005).
Safety and Hazards
properties
IUPAC Name |
3-(6-bromopyridin-3-yl)propan-1-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c9-8-4-3-7(6-10-8)2-1-5-11/h3-4,6,11H,1-2,5H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXQCAFIUXXQSSI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1CCCO)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60743623 | |
Record name | 3-(6-Bromopyridin-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(6-Bromopyridin-3-yl)propan-1-ol | |
CAS RN |
656827-76-8 | |
Record name | 3-(6-Bromopyridin-3-yl)propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60743623 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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